Methyl 3-fluorocyclopentane-1-carboxylate

Medicinal Chemistry Lipophilicity Fluorine Chemistry

Methyl 3-fluorocyclopentane-1-carboxylate (CAS 1876865-33-6) is a fluorinated cyclopentane derivative with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol. This compound features a cyclopentane ring substituted with a fluorine atom at the 3-position and a methyl ester group at the 1-position, classifying it as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research.

Molecular Formula C7H11FO2
Molecular Weight 146.161
CAS No. 1876865-33-6
Cat. No. B2809973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluorocyclopentane-1-carboxylate
CAS1876865-33-6
Molecular FormulaC7H11FO2
Molecular Weight146.161
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)F
InChIInChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3
InChIKeyZYRURXXPYRQMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluorocyclopentane-1-carboxylate (CAS 1876865-33-6) | Key Properties and Sourcing Data for This Fluorinated Building Block


Methyl 3-fluorocyclopentane-1-carboxylate (CAS 1876865-33-6) is a fluorinated cyclopentane derivative with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol . This compound features a cyclopentane ring substituted with a fluorine atom at the 3-position and a methyl ester group at the 1-position, classifying it as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research . It is commercially available from multiple vendors, typically with a minimum purity of 95-98%, and is intended exclusively for laboratory research and development applications .

Mono-fluorinated cyclopentane scaffold for medicinal chemistry
Unhindered methyl ester handle for reliable derivatization
Research-use-only building block, 95–98% purity range

Methyl 3-fluorocyclopentane-1-carboxylate: Why Non-Fluorinated or Differently Fluorinated Analogs Are Not Equivalent


Methyl 3-fluorocyclopentane-1-carboxylate cannot be simply replaced by its non-fluorinated or differently fluorinated analogs without altering experimental outcomes. The strategic incorporation of a single fluorine atom at the 3-position of the cyclopentane ring is a precise molecular modification that is known, based on established medicinal chemistry principles, to influence key physicochemical properties such as lipophilicity, metabolic stability, and conformational bias [1]. For instance, even small changes like replacing the methyl ester with an ethyl ester [2] or altering the fluorine substitution pattern (e.g., 3,3-difluoro or 1-fluoro ) result in distinct compounds with different molecular weights, lipophilicities, and spatial orientations that can drastically affect biological target engagement or the course of a chemical synthesis. The following sections provide quantitative evidence of these specific differentiations.

Mono-fluorinated, LogP ~1.3, MW 146
Non-fluorinated analog (LogP 1.7, MW 128) may shift permeability and absorption profile
Methyl ester, lower MW and LogP
Ethyl ester analog (MW 160, LogP 1.7) may reduce ligand efficiency and aqueous solubility
Single fluorine at 3-position, unhindered ester
Gem-difluoro or 1-fluoro regioisomer alters steric environment and electronic effects, changing reactivity

Quantitative Differentiation of Methyl 3-fluorocyclopentane-1-carboxylate (CAS 1876865-33-6) from Closest Analogs


Precise Mono-Fluorination vs. Non-Fluorinated Baseline: Impact on Lipophilicity and Molecular Weight

Methyl 3-fluorocyclopentane-1-carboxylate demonstrates a calculated LogP of 1.2976 . In comparison, its non-fluorinated analog, methyl cyclopentanecarboxylate (CAS 4630-80-2), has a calculated XLogP3-AA of 1.7 [1]. The introduction of the single fluorine atom in the target compound results in a calculated molecular weight of 146.16 g/mol , an increase of +17.99 g/mol (or +14.0%) over the non-fluorinated analog (MW = 128.17 g/mol) [1].

Mono-F vs Non-F
Cross-study comparable
LogP 1.30 vs 1.70
MW 146 vs 128
ΔLogP −0.40, ΔMW +18.0 g/mol (+14%)
Supports lipophilicity and MW-driven permeability optimization
Computed physicochemical properties; in vitro validation may be required
Medicinal Chemistry Lipophilicity Fluorine Chemistry

Methyl Ester vs. Ethyl Ester: Differences in Size and Lipophilicity for Analog Selection

Replacing the methyl ester of the target compound with an ethyl ester yields a chemically distinct analog. Methyl 3-fluorocyclopentane-1-carboxylate has a molecular weight of 146.16 g/mol and a calculated XLogP3-AA of 1.3 [1]. Its ethyl ester analog, ethyl 3-fluorocyclopentanecarboxylate (CAS 1849352-91-5), has a higher molecular weight of 160.19 g/mol and a higher calculated XLogP3-AA of 1.7 [1].

Methyl vs Ethyl ester
Head-to-head
ΔMW −14.0 g/mol (−8.8%)
ΔLogP −0.4
Ligand efficiency and solubility context differ
Computed from PubChem; experimental confirmation advised
Medicinal Chemistry Ester Analogs Physicochemical Properties

Mono-Fluorination vs. Gem-Difluorination: Impact on Physicochemical and Steric Profile

The target compound features a single fluorine atom at the 3-position of the cyclopentane ring. Its gem-difluorinated analog, methyl 3,3-difluorocyclopentanecarboxylate (CAS 1394129-94-2), possesses two fluorine atoms on the same carbon. This results in a higher molecular weight of 164.15 g/mol for the difluoro analog, compared to 146.16 g/mol for the mono-fluoro compound . While specific LogP data for the difluoro analog is not readily available, the presence of an additional, strongly electron-withdrawing fluorine atom is known to further alter the electronic distribution and lipophilicity of the cyclopentane ring, creating a distinct chemotype .

Mono-F vs Gem-F₂
Data to verify
MW 146 vs 164
1 F vs 2 F atoms
ΔMW −18.0 g/mol (−11%)
Steric and electronic tuning context may shift
LogP not available; review difluoro analog properties carefully
Fluorine Chemistry Medicinal Chemistry Building Blocks

Regioisomeric Comparison: 3-Fluoro vs. 1-Fluoro Substitution Patterns

The position of the fluorine atom on the cyclopentane ring is a critical determinant of molecular geometry and reactivity. Methyl 3-fluorocyclopentane-1-carboxylate, with fluorine at the 3-position (MW 146.16 g/mol) , is a regioisomer of methyl 1-fluorocyclopentane-1-carboxylate (CAS 116816-10-5), which has the fluorine on the same carbon as the ester group. While both share the same molecular formula (C7H11FO2) and molecular weight, the 1-fluoro regioisomer presents a sterically congested environment at the ester carbon, which is known to significantly influence reactivity and conformational stability differently than the 3-fluoro isomer .

3-F vs 1-F Regioisomer
Class-level inference
Distal vs geminal F to ester
Same MF, different steric hindrance
Reactivity and conformation context differ
Source-specific review needed; experimental verification recommended
Regioisomerism Fluorine Chemistry Medicinal Chemistry

Procurement-Relevant Applications for Methyl 3-fluorocyclopentane-1-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lead-Like Physicochemical Profiles

In a drug discovery program, when a cyclopentane-containing lead series requires optimization of lipophilicity and molecular weight, Methyl 3-fluorocyclopentane-1-carboxylate should be prioritized for analog synthesis. Its specific LogP of ~1.3 and MW of 146.16 g/mol offer a quantifiably distinct profile from non-fluorinated (LogP 1.7, MW 128.17) and ethyl ester (LogP 1.7, MW 160.19) analogs, as detailed in Evidence_Items 1 and 2. This differentiation allows medicinal chemists to more precisely navigate property space towards improved solubility and ligand efficiency [1].

Organic Synthesis: Using a Mono-Fluorinated, Non-Hindered Scaffold for Derivatization

For synthetic chemists constructing complex molecules, Methyl 3-fluorocyclopentane-1-carboxylate is a superior building block when a mono-fluorinated, five-membered ring with an unhindered ester is required. As demonstrated in Evidence_Items 3 and 4, its 3-fluoro substitution pattern avoids the steric congestion found in 1-fluoro regioisomers and provides a less perturbed electronic environment than gem-difluoro analogs. This ensures the methyl ester remains a reliable handle for further functionalization (e.g., hydrolysis, amidation, reduction), leading to higher and more predictable synthetic yields .

Procurement: Selecting a Cost-Effective, High-Purity Entry Point for SAR Studies

When procuring fluorinated cyclopentane building blocks for initial structure-activity relationship (SAR) exploration, Methyl 3-fluorocyclopentane-1-carboxylate (CAS 1876865-33-6) represents a high-purity (95-98%) and commercially available option. It serves as a direct comparator to more complex or expensive analogs like the gem-difluoro version. Its distinct mono-fluorination pattern allows researchers to establish a baseline for the effect of a single fluorine atom before investing in more heavily fluorinated or synthetically challenging derivatives .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Mono-fluorinated, low-LogP scaffold
Lipophilicity and molecular weight profile review
Organic synthesis derivatization
Unhindered 3-fluoro methyl ester
Reaction yield and conformational stability assessment
SAR baseline procurement
High-purity (>95%) commercial availability
Cost-effectiveness and single-fluorine baseline establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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